5-Iodo-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry . The compound’s structure consists of an indole ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-indole-6-carboxylic acid typically involves the iodination of an indole precursor followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring through a series of reactions, including cyclization and aromatization . The iodination step can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: Iodine or iodine monochloride with an oxidizing agent.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Coupling: Palladium or nickel catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted indole derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Iodo-1H-indole-6-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Iodo-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Iodoindole: Similar structure but lacks the carboxylic acid group.
Indole-5-carboxylic acid: Similar structure but lacks the iodine atom.
5-Bromo-1H-indole-6-carboxylic acid: Similar structure with bromine instead of iodine.
Uniqueness
5-Iodo-1H-indole-6-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the carboxylic acid group provides additional sites for chemical modification .
Eigenschaften
Molekularformel |
C9H6INO2 |
---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
5-iodo-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6INO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |
InChI-Schlüssel |
JBGRFQAMQGXMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CC(=C(C=C21)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.